molecular formula C20H22N4O2S B2959995 N-cyclohexyl-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1112297-95-6

N-cyclohexyl-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2959995
CAS No.: 1112297-95-6
M. Wt: 382.48
InChI Key: ZOHIJZIGGCNWBX-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidin-7-one core. Key structural attributes include:

  • A 4-methylphenyl group at position 3 of the thiazolo-pyrimidine ring.
  • An acetamide side chain substituted with a cyclohexylamine group at position 4.
  • Molecular formula: C₂₀H₂₂N₄O₂S (estimated molecular weight: ~386.5 g/mol).

Properties

IUPAC Name

N-cyclohexyl-2-[3-(4-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-13-7-9-14(10-8-13)17-18-19(27-23-17)20(26)24(12-21-18)11-16(25)22-15-5-3-2-4-6-15/h7-10,12,15H,2-6,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHIJZIGGCNWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents such as acetone and catalysts like anhydrous potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazolopyrimidines .

Scientific Research Applications

N-cyclohexyl-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Compound 24 ()
  • Core structure: Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one.
  • Substituents: Phenylamino group at position 2. Acetamide with an N-methyl group.
  • Molecular formula : C₁₈H₁₉N₅SO₂ (MW: 369.44 g/mol).
  • Key differences: The thienopyrimidine core lacks the thiazole ring present in the target compound, altering electronic properties and steric interactions.
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
  • Core structure : Thiazolo[3,2-a]pyrimidine.
  • Substituents :
    • Trimethoxybenzylidene group at position 2.
    • Ethyl carboxylate at position 5.
  • Key differences : The thiazolo[3,2-a]pyrimidine core differs in ring fusion geometry compared to the target compound’s [4,5-d] configuration, leading to distinct conformational and crystallographic properties (e.g., C2—S1—C9—N2 torsion angle: 0.7°) .

Substituent Variations

N-cyclohexyl-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide ()
  • Substituent : 4-Fluorophenyl group at position 3.
  • Molecular formula : C₁₉H₁₉FN₄O₂S (MW: 386.4 g/mol).
Synthesized Derivatives in
  • Core structure : Benzo[b][1,4]oxazin-3(4H)-one.
  • Substituents : Substituted phenyl groups via 1,2,4-oxadiazole linkers.
  • Key differences : The oxadiazole linker and benzoxazine core contrast with the thiazolo-pyrimidine system, impacting reactivity and bioactivity.

Physicochemical Properties

Property Target Compound 4-Fluoro Analog () Compound 24 ()
Molecular Weight ~386.5 386.4 369.44
Core Polarity Moderate (thiazole + pyrimidine) Similar to target Higher (thienopyrimidine + acetamide)
Likely Solubility Low (lipophilic substituents) Lower (fluorine enhances lipid solubility) Moderate (polar N-methyl group)

Research Implications

  • Synthetic Optimization : Methods from (Cs₂CO₃-mediated coupling) and (sodium methylate alkylation) provide scalable routes for analogous compounds .
  • Crystallographic Insights : The thiazolo[3,2-a]pyrimidine derivative () demonstrates the importance of ring fusion geometry in conformational stability, which could guide drug design for the target compound .

Biological Activity

N-cyclohexyl-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Weight 382.48 g/mol
Molecular Formula C20H22N4O2S
LogP 3.251
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 1
Polar Surface Area 59.274 Ų

This compound features a thiazolo-pyrimidine core structure, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that thiazolo-pyrimidine derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various thiazole-incorporated compounds that demonstrated cytotoxic effects against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Antimicrobial Properties

This compound has shown promising antimicrobial activity. Compounds within this class have been evaluated for their effectiveness against various bacterial strains, demonstrating potential as novel antimicrobial agents. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole and pyrimidine rings can enhance efficacy against specific pathogens .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes or receptors involved in critical cellular processes, leading to altered metabolic pathways. For instance, it has been suggested that the compound could act as an enzyme inhibitor, affecting pathways related to cancer cell metabolism and proliferation .

Case Studies and Research Findings

  • Anticancer Evaluation :
    • A study conducted on thiazolo-pyrimidine derivatives revealed that certain modifications increased their potency against HeLa cells (human cervical cancer cells). The most effective derivatives showed IC50 values in the low micromolar range .
  • Antimicrobial Testing :
    • In vitro studies demonstrated that derivatives of this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural features and antimicrobial efficacy .
  • SAR Analysis :
    • A comprehensive SAR analysis revealed that substituents on the thiazole and pyrimidine rings significantly influenced the biological activity of the compounds. Modifications such as methyl or halogen substitutions were found to enhance both anticancer and antimicrobial activities .

Q & A

Q. What mechanistic insights explain the compound’s dual activity as a COX-2 inhibitor and apoptosis inducer?

  • Methodology : Use transcriptomic profiling (RNA-seq) and proteomic analysis (Western blot for caspase-3, Bcl-2) to identify overlapping pathways. Validate via COX-2 enzymatic inhibition assays and annexin V staining to confirm apoptosis induction .

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